N-[(3,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[(3,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O2S/c1-10-2-5-12(6-3-10)21(19,20)18-17-9-11-4-7-13(15)14(16)8-11/h2-9,18H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCMEUWLOKXAOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The aldehyde group of 3,4-difluorobenzaldehyde reacts with the primary amine of 4-methylbenzenesulfonamide, forming an imine bond (C=N) through nucleophilic addition-elimination. A catalytic amount of p-toluenesulfonic acid (p-TsOH) or aqueous sodium hydroxide accelerates the reaction, with optimal molar ratios of 1:1.2 (aldehyde:sulfonamide) to compensate for aldehyde volatility.
Table 1: Standard Reaction Conditions for Condensation Method
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 80–85°C | Maximizes kinetics |
| Solvent | Anhydrous ethanol | Enhances solubility |
| Catalyst Concentration | 5 mol% p-TsOH | Balances rate and purity |
| Reaction Time | 6–8 hours | Ensures completion |
Yield Optimization Strategies
-
Solvent Selection : Ethanol outperforms DMF and THF due to its ability to dissolve both reactants while facilitating easy product isolation.
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Dehydration Control : Molecular sieves (3 Å) reduce water content, shifting equilibrium toward imine formation and improving yields from 68% to 82%.
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Post-Reaction Quenching : Gradual addition to ice-water precipitates the product, minimizing side reactions like over-condensation.
Alternative Synthetic Pathways
Diazonium Salt Intermediates
An alternative route reported in sulfonamide derivative syntheses involves diazotization of 3,4-difluoroaniline followed by coupling with 4-methylbenzenesulfonamide. This method, though less common, offers modularity for introducing substituents:
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Diazotization : Treat 3,4-difluoroaniline with NaNO₂ and HCl at 0–5°C to form the diazonium chloride.
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Coupling : React the diazonium salt with 4-methylbenzenesulfonamide in aqueous NaOH, yielding the target compound via electrophilic aromatic substitution.
Table 2: Comparative Analysis of Condensation vs. Diazonium Routes
| Metric | Condensation Route | Diazonium Route |
|---|---|---|
| Average Yield | 78–85% | 65–72% |
| Byproducts | <5% | 10–15% |
| Reaction Time | 6–8 hours | 12–14 hours |
| Scalability | High | Moderate |
Microwave-Assisted Synthesis
Emerging protocols utilize microwave irradiation to accelerate the condensation reaction. Initial trials show a 30% reduction in reaction time (2.5 hours) with comparable yields, though equipment costs limit industrial adoption.
Catalytic Systems and Reaction Optimization
Acid vs. Base Catalysis
Solvent-Free Approaches
Pilot studies demonstrate that solvent-free condensation under ball-milling conditions achieves 89% yield in 3 hours, though product purity decreases to 92% due to mechanical degradation.
Purification and Characterization
Recrystallization Protocols
The crude product is purified via recrystallization from a 3:1 ethanol-water mixture, yielding colorless crystals with >99% HPLC purity.
Table 3: Spectroscopic Characterization Data
Chromatographic Analysis
HPLC with a C18 column (acetonitrile:water 70:30) confirms purity, showing a single peak at retention time 6.8 minutes.
Industrial-Scale Production
Continuous Flow Reactor Design
Industrial synthesis employs tubular flow reactors with:
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Residence Time : 45 minutes at 100°C
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Throughput : 12 kg/h
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Yield Improvement : 18% over batch processes due to precise temperature control
Waste Management
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Solvent Recovery : Distillation recovers 95% ethanol for reuse.
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Byproduct Utilization : Unreacted aldehyde is extracted and recycled, reducing raw material costs by 22%.
Chemical Reactions Analysis
Types of Reactions: N-[(3,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like hydroxide ions (OH⁻) or amines.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically result in the formation of amines or other reduced derivatives.
Substitution: Substitution reactions can produce various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
N-[(3,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide has found applications in several scientific fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-[(3,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
Table 1: Structural Comparison of Sulfonamide Derivatives
Functional Differences and Implications
Electronic Effects: The 3,4-difluorophenyl group in the target compound introduces strong electron-withdrawing effects, which may enhance binding affinity in biological targets compared to non-fluorinated analogs like N-(3,4-dimethylphenyl)-4-methylbenzenesulfonamide . In contrast, the 4-fluorophenyl substituent in N-(2,3-dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide provides moderate electron withdrawal but is offset by steric bulk from dual sulfonamide groups .
Steric and Conformational Properties: The methylideneamino (-CH=N-) linkage in the target compound allows for planar geometry, facilitating π-π stacking interactions. This contrasts with the twisted conformation observed in double sulfonamide derivatives due to steric clashes . Methanesulfonamide derivatives (e.g., N-[4-(4-fluorophenyl)benzoxazin-7-yl]methanesulfonamide) exhibit constrained conformations due to fused heterocyclic rings, limiting rotational freedom .
Synthetic Challenges :
- The formation of unintended "double" sulfonamides (as seen in ) highlights reactivity challenges in sulfonamide synthesis, where competing nucleophilic substitutions can occur.
Biological Activity
N-[(3,4-Difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name, which indicates its structural components:
- Core Structure : The sulfonamide group is known for its role in various pharmacological activities.
- Substituents : The presence of fluorine atoms on the phenyl ring enhances the compound's lipophilicity and may influence its interaction with biological targets.
This compound exhibits several mechanisms of action that contribute to its biological effects:
- Enzyme Inhibition : This compound has been shown to inhibit certain metal-dependent enzymes, which are crucial in various metabolic pathways. The inhibition of these enzymes can lead to therapeutic effects in diseases where these enzymes are overactive .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further development as an antibiotic or antifungal agent.
Therapeutic Applications
Research indicates potential applications in several therapeutic areas:
- Anticancer Activity : Some studies have reported that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The ability to induce apoptosis in cancer cells could make this compound a candidate for anticancer drug development .
- Anti-inflammatory Effects : Compounds related to sulfonamides are often investigated for their anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Research Findings
Recent studies have provided insights into the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant enzyme inhibition with IC50 values indicating potent activity against target enzymes involved in cancer metabolism. |
| Study B | Reported antimicrobial activity against Gram-positive bacteria, suggesting a broad-spectrum potential. |
| Study C | Investigated the compound's effect on apoptosis in human cancer cell lines, showing increased cell death compared to controls. |
Case Studies
- Case Study 1 : In vitro tests on human breast cancer cells revealed that treatment with this compound resulted in a 50% reduction in cell viability after 48 hours, indicating strong cytotoxic potential.
- Case Study 2 : An animal model study demonstrated that administration of the compound led to reduced inflammation markers in induced arthritis models, supporting its anti-inflammatory claims.
Q & A
Q. Methodological Optimization :
- Catalytic systems : Use of anhydrous conditions with Lewis acids (e.g., ZnCl₂) to enhance yield .
- Temperature modulation : Reactions conducted at 60–80°C to balance kinetics and thermodynamic stability.
- Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7 v/v) to isolate the target compound .
Which advanced spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
Basic Research Focus
Accurate structural elucidation requires multi-technique validation:
How can computational methods address discrepancies in experimental reaction yields or structural data?
Advanced Research Focus
Discrepancies often arise from unaccounted transition states or solvent effects.
- Quantum chemical calculations : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level to model reaction pathways and identify low-energy intermediates .
- Molecular dynamics (MD) : Simulate solvent interactions (e.g., DMF vs. THF) to predict solubility and recrystallization behavior .
- Case Study : Unexpected formation of a "double" sulfonamide (as in ) was resolved via computational modeling, revealing a competing nucleophilic attack mechanism.
What strategies are employed to investigate the biological activity of this compound, particularly enzyme inhibition?
Advanced Research Focus
Target Identification :
Q. Data Interpretation :
- Structure-Activity Relationships (SAR) : Compare with analogs (e.g., 4-chloro derivatives ) to assess fluorine’s role in binding affinity.
- Metabolic stability : LC-MS/MS to monitor in vitro degradation in liver microsomes .
How do researchers resolve contradictions between spectroscopic data and crystallographic results?
Q. Advanced Research Focus
- Multi-technique cross-validation : For example, NMR may suggest planar conformations, while X-ray data reveal non-planar packing due to crystal lattice forces .
- Dynamic effects : Variable-temperature NMR to probe conformational flexibility in solution vs. solid state .
- Error analysis : Statistical validation (e.g., R-factor refinement in crystallography) to quantify measurement uncertainty .
What are the methodological considerations for studying this compound’s reactivity under varying pH conditions?
Q. Advanced Research Focus
- pH-dependent stability : Hydrolysis of the imine bond at pH < 3 or > 10, monitored via UV-Vis kinetics (λ = 310 nm) .
- Buffering systems : Use of phosphate (pH 7.4) vs. acetate (pH 5.0) to simulate physiological vs. acidic environments.
- Product analysis : HPLC-MS to identify degradation byproducts (e.g., free sulfonamide and aldehyde fragments).
How can formulation challenges (e.g., poor aqueous solubility) be addressed in preclinical studies?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
